molecular formula C8H11F3O2 B6272311 rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans CAS No. 161274-54-0

rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans

Cat. No. B6272311
CAS RN: 161274-54-0
M. Wt: 196.17 g/mol
InChI Key: RAGWFGSHOZGADV-PHDIDXHHSA-N
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Description

Rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans (also known as rac-TFMCHCA) is a synthetic compound used in a variety of scientific research applications. It is a chiral compound with a trifluoromethyl group attached to a cyclohexane group, and has a trans configuration. It has been used as a substrate in various biochemical reactions, as a ligand for affinity chromatography, and as an inhibitor of enzymes. Its unique structure and properties make it an attractive compound for a variety of research applications.

Mechanism of Action

Rac-TFMCHCA has been found to be a potent inhibitor of enzymes, including carboxylesterase, glucosylceramide synthase, and other enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This inhibition can be reversed by the addition of a competitive inhibitor, such as a substrate analog.
Biochemical and Physiological Effects
Rac-TFMCHCA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme carboxylesterase, which is involved in the metabolism of drugs and other compounds. It has also been found to inhibit the enzyme glucosylceramide synthase, which is involved in the biosynthesis of glycosphingolipids. Additionally, it has been found to bind to and inhibit the activity of drug receptors, which could potentially be used to modulate drug action.

Advantages and Limitations for Lab Experiments

Rac-TFMCHCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it has been found to be a potent inhibitor of enzymes and drug receptors, making it a useful tool for studying these biological processes. However, it is important to note that rac-TFMCHCA is a synthetic compound and may not have the same biochemical and physiological effects as naturally occurring compounds.

Future Directions

There are several potential future directions for research involving rac-TFMCHCA. It could be used to study the structure and function of enzymes and drug receptors, as well as to develop new inhibitors of these biological processes. Additionally, it could be used to study the metabolism of drugs and other compounds, as well as to develop new drug delivery systems. Finally, it could be used to study the biosynthesis of glycosphingolipids, as well as to develop new treatments for diseases associated with these molecules.

Synthesis Methods

Rac-TFMCHCA can be synthesized from rac-2-trifluoromethylcyclohexylamine in a two-step reaction. The first step involves the reaction of the amine with acetic anhydride to form rac-2-trifluoromethylcyclohexyl acetate. This compound is then reacted with potassium carbonate and sodium bicarbonate in the presence of a catalytic amount of palladium on carbon to form rac-TFMCHCA.

Scientific Research Applications

Rac-TFMCHCA has been used in a variety of scientific research applications. It has been used as a substrate in the study of the enzyme carboxylesterase, as a ligand for affinity chromatography, and as an inhibitor of enzymes. It has also been used to study the binding of drugs to their receptors, and as an inhibitor of the enzyme glucosylceramide synthase.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid, trans involves the following steps: 1) Synthesis of 1,2-cyclohexanediol, 2) Conversion of 1,2-cyclohexanediol to 1,2-cyclohexanedicarboxylic acid, 3) Introduction of a trifluoromethyl group to the cyclohexane ring, and 4) Conversion of the carboxylic acid group to a trans-configuration.", "Starting Materials": [ "Cyclohexene", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium hypochlorite", "Sodium chlorite", "Sodium bromide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Trifluoromethyl iodide", "Sodium carbonate", "Sodium bicarbonate", "Sodium hydroxide", "Sodium methoxide", "Sodium borohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium 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hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide", "Sodium cyanoborohydride", "Sodium hydroxide", "Sodium nitrite", "Sodium azide",

CAS RN

161274-54-0

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6-/m1/s1

InChI Key

RAGWFGSHOZGADV-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(F)(F)F

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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